molecular formula C18H31BO4 B13353838 (3,4-Bis(hexyloxy)phenyl)boronic acid CAS No. 200959-52-0

(3,4-Bis(hexyloxy)phenyl)boronic acid

Cat. No.: B13353838
CAS No.: 200959-52-0
M. Wt: 322.2 g/mol
InChI Key: LUGSWAKLXIOTAT-UHFFFAOYSA-N
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Description

(3,4-Bis(hexyloxy)phenyl)boronic acid is an organic compound with the molecular formula C18H31BO4. It is a boronic acid derivative, characterized by the presence of two hexyloxy groups attached to the phenyl ring at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Bis(hexyloxy)phenyl)boronic acid typically involves the reaction of 3,4-dihexyloxybenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(3,4-Bis(hexyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Bis(hexyloxy)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Bis(hexyloxy)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Bis(hexyloxy)phenyl)boronic acid is unique due to the presence of the hexyloxy groups, which enhance its hydrophobicity and can influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

200959-52-0

Molecular Formula

C18H31BO4

Molecular Weight

322.2 g/mol

IUPAC Name

(3,4-dihexoxyphenyl)boronic acid

InChI

InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-17-12-11-16(19(20)21)15-18(17)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3

InChI Key

LUGSWAKLXIOTAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCCCC)OCCCCCC)(O)O

Origin of Product

United States

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